4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a tert-butyl group, a chlorobenzyl moiety, and a trifluoromethyl-substituted imidazolidinone ring, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multi-step organic reactions
Formation of Imidazolidinone Core: The imidazolidinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.
Coupling with tert-Butylbenzamide: The final step involves the coupling of the synthesized intermediate with tert-butylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine
The compound’s structural features suggest potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors. Its trifluoromethyl group is particularly noteworthy for enhancing metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazolidinone core may provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[1-(2-fluorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- 4-tert-butyl-N-[1-(2-methylbenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Uniqueness
Compared to similar compounds, 4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide stands out due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21ClF3N3O3 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C22H21ClF3N3O3/c1-20(2,3)15-10-8-13(9-11-15)17(30)27-21(22(24,25)26)18(31)29(19(32)28-21)12-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,27,30)(H,28,32) |
InChI Key |
SPLHCRWZWXSPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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